MPM-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

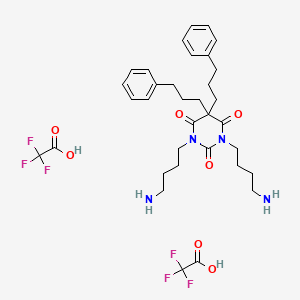

C34H44F6N4O7 |

|---|---|

Peso molecular |

734.7 g/mol |

Nombre IUPAC |

1,3-bis(4-aminobutyl)-5,5-bis(3-phenylpropyl)-1,3-diazinane-2,4,6-trione;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C30H42N4O3.2C2HF3O2/c31-21-7-9-23-33-27(35)30(19-11-17-25-13-3-1-4-14-25,20-12-18-26-15-5-2-6-16-26)28(36)34(29(33)37)24-10-8-22-32;2*3-2(4,5)1(6)7/h1-6,13-16H,7-12,17-24,31-32H2;2*(H,6,7) |

Clave InChI |

OAXMHUVVOYDISV-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)CCCC2(C(=O)N(C(=O)N(C2=O)CCCCN)CCCCN)CCCC3=CC=CC=C3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MPM-1 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The marine-inspired synthetic molecule, MPM-1, has emerged as a potent cytotoxic agent against a broad spectrum of cancer cell lines. Its mechanism of action deviates from classical apoptosis-inducing chemotherapeutics, presenting a novel approach to cancer therapy. This technical guide delineates the core mechanism of this compound, focusing on its induction of a distinct form of regulated cell death characterized by features of necrosis and the stimulation of an anti-tumor immune response. This document provides a comprehensive overview of the signaling pathways affected by this compound, detailed experimental protocols for its study, and a quantitative summary of its cytotoxic efficacy.

Core Mechanism of Action: Induction of Immunogenic Cell Death

This compound exerts its anti-cancer effects primarily by inducing a rapid, necrosis-like cell death that is immunogenic in nature. This process is distinct from apoptosis and is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which can prime an adaptive immune response against tumor cells. The key events in this compound's mechanism of action are lysosomal swelling, perturbation of autophagy, and the subsequent release of DAMPs.

Morphological and Biochemical Features of this compound-Induced Cell Death

Studies on human oral squamous cell carcinoma (HSC-3) and B-cell lymphoma (Ramos) cell lines have shown that this compound treatment leads to cellular vacuolization and a necrotic morphology. Unlike classical apoptosis, this compound does not induce significant exposure of phosphatidylserine on the outer cell membrane, chromatin condensation, or depolarization of the mitochondrial membrane potential. Instead, cell death is characterized by the rupture of the plasma membrane, a hallmark of necrosis.

Perturbation of Autophagy and Lysosomal Swelling

A key intracellular event triggered by this compound is the significant swelling of lysosomes and a disruption of the autophagy process. Autophagy is a cellular recycling process that can sometimes act as a survival mechanism for cancer cells. The perturbation of this pathway by this compound contributes to the induction of cell death. The accumulation of autophagosomes and the autophagy-related protein p62 is observed in this compound-treated cells, suggesting a blockage in the autophagic flux.

Signaling Pathways

The following diagram illustrates the proposed mechanism of action of this compound, leading to immunogenic cell death.

Caption: Proposed mechanism of this compound leading to immunogenic cell death.

Quantitative Data: Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after a four-hour incubation period. Notably, this compound shows significantly greater potency against suspension cell lines compared to adherent cell lines.

| Cell Line | Cell Type | IC50 (µM) ± SD | Adherent/Suspension |

| HSC-3 | Human oral squamous cell carcinoma | 14.00 ± 3.12 | Adherent |

| Ramos | Human Burkitt's lymphoma | 6.09 ± 1.76 | Suspension |

| HeLa | Human cervical carcinoma | 24.30 ± 1.73 | Adherent |

| HeLa ATG7 KO | Autophagy-deficient HeLa cells | 22.97 ± 0.35 | Adherent |

| Jurkat | Human T-cell leukemia | 5.5 ± 0.8 | Suspension |

| MOLM-13 | Human acute myeloid leukemia | 4.8 ± 0.6 | Suspension |

| A549 | Human lung carcinoma | 12.5 ± 1.5 | Adherent |

| MCF-7 | Human breast adenocarcinoma | 15.2 ± 2.1 | Adherent |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Assessment of Cell Viability and Mode of Death

A crucial first step is to determine the cytotoxic efficacy of this compound and to characterize the type of cell death it induces.

Caption: Experimental workflow for characterizing this compound-induced cell death.

Protocol 4.1.1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Seed cells in a 6-well plate and treat with desired concentrations of this compound for specified time points.

-

Include a positive control for apoptosis (e.g., staurosporine) and a negative (untreated) control.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

-

Staining:

-

Wash cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

-

Incubation:

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Necrotic cells: Annexin V- / PI+

-

Protocol 4.1.2: Tetramethylrhodamine, Ethyl Ester (TMRE) Staining for Mitochondrial Membrane Potential

This assay measures the mitochondrial membrane potential, which is typically lost during apoptosis but not necessarily in necrosis.

-

Cell Preparation:

-

Culture cells in a 96-well plate or on coverslips suitable for microscopy.

-

Treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., FCCP).

-

-

Staining:

-

Prepare a working solution of TMRE in pre-warmed cell culture medium (typically 50-200 nM for microscopy).

-

Remove the culture medium from the cells and add the TMRE staining solution.

-

-

Incubation:

-

Incubate the cells for 15-30 minutes at 37°C.

-

-

Analysis:

-

Wash the cells with pre-warmed PBS.

-

Immediately image the cells using a fluorescence microscope with appropriate filters (Ex/Em ~549/575 nm). A decrease in red fluorescence indicates mitochondrial membrane depolarization.

-

Protocol 4.1.3: Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the ultrastructural changes within the cell.

-

Fixation:

-

Fix this compound-treated and control cells in a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at room temperature.

-

-

Post-fixation and Staining:

-

Wash the cells in cacodylate buffer and post-fix with 1% osmium tetroxide.

-

Stain with uranyl acetate.

-

-

Dehydration and Embedding:

-

Dehydrate the cells through a graded series of ethanol concentrations.

-

Embed the cell pellets in resin.

-

-

Sectioning and Imaging:

-

Cut ultrathin sections (60-80 nm) using an ultramicrotome.

-

Mount the sections on copper grids and stain with lead citrate.

-

Examine the grids using a transmission electron microscope.

-

Assessment of Autophagy Perturbation

To investigate the effect of this compound on the autophagy pathway, the levels of key autophagy-related proteins are monitored.

Protocol 4.2.1: Western Blotting for LC3 and p62

This method quantifies the conversion of LC3-I to LC3-II and the accumulation of p62, which are indicative of changes in autophagic flux.

-

Cell Lysis:

-

Treat cells with this compound. For monitoring autophagic flux, include a condition with an autophagy inhibitor (e.g., bafilomycin A1 or chloroquine) added for the last few hours of this compound treatment.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

-

Transfer and Blocking:

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the LC3-II/LC3-I ratio and p62 levels suggests a blockage in autophagic degradation.

-

Measurement of DAMPs Release

The release of DAMPs is a key indicator of immunogenic cell death.

Caption: Experimental workflow for the detection of DAMPs.

Protocol 4.3.1: Extracellular ATP Release Assay

This assay quantifies the amount of ATP released into the cell culture supernatant.

-

Sample Collection:

-

Treat cells with this compound in a 96-well plate.

-

Centrifuge the plate and carefully collect the supernatant.

-

-

Assay Procedure:

-

Use a commercial ATP luminescence assay kit.

-

Add the luciferin-luciferase reagent to the supernatant.

-

-

Measurement:

-

Measure the luminescence using a plate reader. The light output is proportional to the ATP concentration.

-

Generate a standard curve with known ATP concentrations to quantify the amount of ATP in the samples.

-

Protocol 4.3.2: HMGB1 Release Assay (ELISA)

This assay measures the concentration of High Mobility Group Box 1 (HMGB1) protein in the cell culture supernatant.

-

Sample Collection:

-

Collect the supernatant from this compound-treated and control cells.

-

-

ELISA Procedure:

-

Use a commercial HMGB1 ELISA kit.

-

Add the supernatants and standards to the wells of the pre-coated microplate.

-

Follow the kit's instructions for incubation with detection antibody and substrate.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the HMGB1 concentration in the samples based on the standard curve.

-

Protocol 4.3.3: Cell Surface Calreticulin Staining

This assay detects the translocation of calreticulin to the cell surface by flow cytometry.

-

Cell Preparation and Staining:

-

Harvest this compound-treated and control cells.

-

Wash the cells with cold PBS.

-

Incubate the cells with an antibody against calreticulin conjugated to a fluorophore (e.g., Alexa Fluor 488) for 30-60 minutes on ice.

-

-

Analysis:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in PBS and analyze by flow cytometry. An increase in fluorescence intensity indicates an increase in cell surface calreticulin.

-

Conclusion

The marine natural product mimic this compound represents a promising new class of anti-cancer agent with a unique mechanism of action. By inducing a rapid, necrosis-like immunogenic cell death, this compound has the potential to not only directly kill cancer cells but also to stimulate a host-mediated anti-tumor immune response. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel cancer immunotherapies. Further in vivo studies are warranted to validate the efficacy of this compound in a tumor microenvironment.

The Biological Activity of MPM-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPM-1, a synthetic mimic of the marine natural product Eusynstyelamide, has emerged as a potent anticancer agent with a unique mechanism of action. This document provides a comprehensive overview of the biological activities of this compound, focusing on its cytotoxic effects, induction of immunogenic cell death, and impact on cellular signaling pathways. Quantitative data, detailed experimental methodologies, and visual representations of its mechanisms are presented to facilitate further research and drug development efforts.

Introduction

This compound is a novel compound inspired by marine Eusynstyelamides, demonstrating significant potential in oncology.[1][2][3] Its primary mode of action involves the rapid induction of a necrosis-like cell death in various cancer cell lines.[1][2][3] A key feature of this compound is its ability to stimulate immunogenic cell death (ICD), a process that can activate an anti-tumor immune response by releasing damage-associated molecular patterns (DAMPs).[2][3] This technical guide synthesizes the current understanding of this compound's biological activity.

Quantitative Data: Cytotoxicity Profile

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| Jurkat | T-cell leukemia | 6.62 ± 1.60 |

| Ramos | B-cell lymphoma | 7.53 ± 2.01 |

| HSC-3 | Oral squamous cell carcinoma | 8.53 ± 0.57 |

| MCF-7 | Breast adenocarcinoma | 14.06 ± 2.71 |

| A375 | Malignant melanoma | 14.52 ± 0.22 |

Mechanism of Action

The anticancer activity of this compound is multifaceted, primarily driven by the induction of a specific form of regulated cell death and the stimulation of an immune response.

Induction of Necrosis-like Cell Death and Perturbation of Autophagy

This compound treatment leads to a rapid, concentration-dependent cell death that resembles necrosis.[2][3][4] This process is accompanied by significant morphological changes, including lysosomal swelling and a disruption of the autophagy process.[1][2][3] Autophagy is a cellular recycling process, and its perturbation by this compound contributes to the accumulation of damaged organelles and cellular stress.[1] Studies have shown that this compound treatment leads to an increase in the autophagy markers p62 and LC3B, suggesting a blockage in the autophagic flux.[1]

Immunogenic Cell Death (ICD)

A critical aspect of this compound's therapeutic potential is its ability to induce immunogenic cell death (ICD).[2][3] This form of cell death is characterized by the release of DAMPs from dying cancer cells, which can alert and activate the immune system to target the tumor. This compound has been shown to induce the following key hallmarks of ICD:

-

ATP Release: Secretion of adenosine triphosphate (ATP) acts as a "find-me" signal to attract immune cells.[2]

-

HMGB1 Exposure: The release of high mobility group box 1 (HMGB1) protein from the nucleus to the extracellular space serves as a "danger" signal.[1][2]

-

Calreticulin Translocation: The exposure of calreticulin on the cell surface acts as an "eat-me" signal for phagocytic cells like dendritic cells.[2]

The induction of ICD suggests that this compound could not only directly kill cancer cells but also stimulate a lasting anti-tumor immunity.

Modulation of Signaling Pathways

Preliminary evidence suggests that this compound's effects are mediated through the modulation of several key signaling pathways. RNA sequencing and protein analysis have indicated the involvement of pathways such as:

-

MAPK pathway: (ERK, p38, JNK)

-

PI3K/AKT/mTOR pathway

-

YAP pathway

-

β-Catenin pathway [5]

Furthermore, this compound has been shown to induce the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a key event in the integrated stress response, which is closely linked to ICD.[4]

Experimental Protocols

The following sections outline the general methodologies used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay

-

Principle: To determine the concentration-dependent cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in 96-well plates at a predetermined density.

-

After cell adherence, treat with a serial dilution of this compound (e.g., 0-50 µM) for a specified duration (e.g., 4 hours).[1]

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercial cell viability reagent.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO) and determine the IC50 value.[6]

-

Analysis of Autophagy and Lysosomal Morphology

-

Principle: To investigate the effect of this compound on autophagy and lysosomal integrity.

-

Methodology:

-

Treat cancer cells (e.g., HSC-3) with this compound at relevant concentrations (e.g., 8.5 and 17.0 µM) for various time points (e.g., 1-6 hours).[1]

-

For Autophagy Marker Analysis (Western Blot):

-

Lyse the cells and quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe with primary antibodies against autophagy markers (e.g., LC3B, p62) and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.[6]

-

-

For Lysosomal Morphology (Fluorescence Microscopy):

-

Stain cells with a lysosomotropic dye (e.g., LysoTracker).

-

Visualize lysosomal morphology using a fluorescence microscope. A diffuse and less intense staining pattern indicates altered lysosomal morphology.[1]

-

-

Detection of DAMPs

-

Principle: To measure the release of key DAMPs (ATP, HMGB1) and the cell surface exposure of calreticulin following this compound treatment.

-

Methodology:

-

Treat cancer cells with this compound.

-

ATP Release: Collect the cell culture supernatant and measure ATP levels using a luciferin/luciferase-based bioluminescence assay.

-

HMGB1 Release (ELISA or Western Blot): Collect the cell culture supernatant and detect the presence of HMGB1 using a specific ELISA kit or by Western blotting.[4]

-

Calreticulin Exposure (Flow Cytometry):

-

Stain non-permeabilized cells with a fluorescently labeled antibody against calreticulin.

-

Analyze the cell surface fluorescence using a flow cytometer.

-

-

Visualizations: Signaling Pathways and Workflows

To better illustrate the mechanisms and experimental procedures discussed, the following diagrams are provided.

Conclusion and Future Directions

This compound is a promising anticancer agent that effectively kills cancer cells through a necrosis-like mechanism and stimulates an immune response via the induction of immunogenic cell death. Its multifaceted activity, involving the perturbation of autophagy and modulation of key signaling pathways, makes it an attractive candidate for further development. Future research should focus on elucidating the precise molecular targets of this compound, further detailing its impact on signaling networks, and evaluating its efficacy and safety in preclinical in vivo models. The potential for combination therapies, where this compound could be used to enhance the efficacy of immunotherapies, warrants thorough investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The marine natural product mimic this compound is cytolytic and induces DAMP release from human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to MPM-1: A Novel Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

MPM-1 is a novel, synthetic small molecule that mimics the natural marine products, Eusynstyelamides. It has emerged as a potent anticancer agent with a unique mechanism of action that involves the induction of a rapid, necrosis-like cell death in cancer cells. Furthermore, this compound is a powerful inducer of immunogenic cell death (ICD), a process that can stimulate an anti-tumor immune response. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Physicochemical Properties

This compound is an amphipathic barbiturate, a structural characteristic that is key to its biological activity. To avoid confusion with a library of related compounds, it is important to note that this compound is also referred to as MPM-4:0 in some literature, though this compound remains the commonly used name[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5,5-bis(3-phenylpropyl)-1,3-bis(4-aminobutyl)pyrimidine-2,4,6(1H,3H,5H)-trione | [2] |

| Molecular Formula | C34H44N4O3 | |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Stability | Not specified in available literature |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines by inducing a rapid, necrosis-like form of cell death. A key feature of its mechanism is the induction of immunogenic cell death (ICD), which is characterized by the release of damage-associated molecular patterns (DAMPs) that can activate an anti-tumor immune response.

Induction of Necrosis-like Cell Death

This compound treatment leads to rapid cell death that morphologically resembles necrosis. This process is distinct from apoptosis and is characterized by cell swelling and membrane rupture.

Induction of Immunogenic Cell Death (ICD)

This compound is a potent inducer of ICD, a form of regulated cell death that stimulates an adaptive immune response against tumor cells. The key hallmarks of ICD induced by this compound include:

-

Calreticulin (CRT) Exposure: Translocation of CRT to the cell surface, which acts as an "eat-me" signal for phagocytic cells like dendritic cells.

-

ATP Release: Secretion of ATP into the extracellular space, which serves as a "find-me" signal to attract immune cells.

-

HMGB1 Release: Passive release of High Mobility Group Box 1 (HMGB1) from the nucleus of dying cells, which acts as a pro-inflammatory signal.

Perturbation of Autophagy and Lysosomal Swelling

This compound treatment leads to the perturbation of the autophagy process and causes significant lysosomal swelling in cancer cells[1][3]. This lysosomotropic effect is likely linked to its amphipathic nature and contributes to its cytotoxic mechanism.

Signaling Pathways

The precise signaling pathways initiated by this compound are still under investigation. However, current evidence points to a mechanism that involves direct interaction with cellular membranes, particularly the lysosomal membrane, leading to its permeabilization. This triggers a cascade of events including the perturbation of autophagy and the release of DAMPs. Furthermore, this compound has been shown to induce the phosphorylation of eukaryotic initiation factor 2α (eIF2α), a key event in the integrated stress response, which is linked to the induction of ICD[3].

Caption: Proposed signaling pathway of this compound leading to immunogenic cell death.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 4 hours of treatment are summarized below.

Table 2: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Jurkat | T-cell leukemia | 6.62 ± 1.60 | [2] |

| Ramos | B-cell lymphoma | 7.53 ± 2.01 | [2] |

| HSC-3 | Oral squamous cell carcinoma | 8.53 ± 0.57 | [2] |

| MCF-7 | Breast adenocarcinoma | 14.06 ± 2.71 | [2] |

| A375 | Malignant melanoma | 14.52 ± 0.22 | [2] |

| MRC-5 | Normal lung fibroblast | 18.54 µM | [4] |

| PBMCs | Peripheral blood mononuclear cells | 4.13 µM | [4] |

Note: this compound showed no hemolytic activity against human red blood cells (IC50 > 500 µM)[4].

Induction of Immunogenic Cell Death Markers

Quantitative analysis of DAMPs released from cancer cells upon treatment with this compound confirms its ability to induce ICD.

Table 3: Quantitative Analysis of DAMPs Release

| DAMP | Cell Line | Treatment | Result | Reference |

| Calreticulin (CRT) Exposure | HSC-3 | 2 x IC50 this compound for 4 hours | Significant increase in cell surface CRT | [3][4] |

| ATP Release | Ramos | 1x and 2x IC50 this compound | Fold increase relative to untreated cells | [3] |

| HSC-3 | 1x and 2x IC50 this compound | Fold increase relative to untreated cells | [3] | |

| HMGB1 Release | Ramos | 1x and 2x IC50 this compound | Increased release detected by Western blotting | [3] |

| HSC-3 | 1x and 2x IC50 this compound | Increased release detected by Western blotting | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Caption: General experimental workflow for characterizing this compound's activity.

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound in serum-free medium.

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Calreticulin Exposure Assay (Flow Cytometry)

-

Cell Treatment: Treat cells with this compound at 1x and 2x IC50 concentrations for 4 hours.

-

Staining: Harvest the cells and wash them with PBS. Stain the cells with a primary antibody against calreticulin, followed by a fluorescently labeled secondary antibody. Co-stain with propidium iodide (PI) to exclude dead cells.

-

Flow Cytometry: Analyze the cells using a flow cytometer.

-

Analysis: Quantify the percentage of CRT-positive cells within the PI-negative (live) cell population.

ATP Release Assay (Luminescence-based)

-

Cell Treatment: Treat cells with this compound in a 96-well plate.

-

Supernatant Collection: Collect the cell culture supernatant at various time points.

-

ATP Assay: Use a commercial ATP determination kit (e.g., based on the luciferase/luciferin reaction).

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Analysis: Quantify the amount of ATP released and express it as a fold increase over untreated cells.

HMGB1 Release Assay (Western Blot)

-

Cell Treatment: Treat cells with this compound.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Protein Precipitation: Precipitate the proteins from the supernatant (e.g., using trichloroacetic acid).

-

SDS-PAGE and Western Blot: Resuspend the protein pellet in loading buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody against HMGB1, followed by an HRP-conjugated secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Autophagy and Lysosomal Staining (Immunofluorescence)

-

Cell Treatment: Grow cells on coverslips and treat them with this compound for various durations.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining (Autophagy): Incubate the cells with primary antibodies against LC3B and p62, followed by fluorescently labeled secondary antibodies.

-

Lysosomal Staining: For lysosomal morphology, incubate live cells with a lysosomotropic dye such as LysoTracker.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Quantify the number and size of LC3B/p62 puncta or observe changes in lysosomal morphology.

Conclusion and Future Directions

This compound is a promising anticancer agent with a distinct mechanism of action that combines direct cytotoxicity with the induction of an anti-tumor immune response. Its ability to induce immunogenic cell death makes it a particularly attractive candidate for further development, especially in the context of combination therapies with immune checkpoint inhibitors.

Future research should focus on elucidating the precise molecular targets and upstream signaling events initiated by this compound. In vivo studies are warranted to evaluate its efficacy and safety profile in preclinical cancer models. Furthermore, the development of analogs with improved potency and selectivity could lead to the identification of a clinical candidate for the treatment of various cancers. This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and related compounds.

References

The Role of MPM-1 in Inducing Immunogenic Cell Death: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The marine-inspired synthetic molecule, MPM-1, has emerged as a potent inducer of immunogenic cell death (ICD), a specialized form of regulated cell death that activates an anti-tumor immune response. This technical guide provides a comprehensive overview of the mechanisms, experimental validation, and signaling pathways associated with this compound-induced ICD, tailored for professionals in the field of oncology and drug discovery.

Core Concepts of this compound-Induced Immunogenic Cell Death

This compound, a mimic of marine Eusynstyelamides, demonstrates significant cytolytic activity across a range of cancer cell lines, including multi-drug resistant phenotypes.[1] Its primary mechanism of action involves inducing a rapid, necrosis-like cell death.[1] This process is characterized by the release of Damage-Associated Molecular Patterns (DAMPs), which are crucial for stimulating an adaptive immune response against tumor cells.[1][2][3] The key DAMPs released upon this compound treatment include the surface exposure of calreticulin (CRT), and the secretion of adenosine triphosphate (ATP) and high mobility group box 1 (HMGB1).[1][4]

The induction of ICD by this compound is significant because it has the potential to convert the tumor into an in-situ vaccine, where the release of tumor antigens and DAMPs recruits and activates immune cells to target and eliminate cancer cells.[5] This makes this compound a promising candidate for intratumoral therapies.[1]

Quantitative Analysis of this compound Activity

The cytotoxic and immunogenic properties of this compound have been quantified in various cancer cell lines. The following tables summarize the key data from published studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| Ramos | B-cell lymphoma | 1.9 ± 0.2 |

| HSC-3 | Oral squamous cell carcinoma | 1.7 ± 0.2 |

| MCF-7 | Breast adenocarcinoma (multi-drug resistant) | 2.3 ± 0.4 |

| A549 | Lung carcinoma | 2.1 ± 0.3 |

| HCT116 | Colon carcinoma | 2.5 ± 0.5 |

| U2OS | Osteosarcoma | 2.0 ± 0.3 |

| RPMI-8226 | Multiple myeloma | 1.8 ± 0.2 |

| NCI-H929 | Multiple myeloma | 2.2 ± 0.3 |

| THP-1 | Acute monocytic leukemia | 3.1 ± 0.6 |

Data sourced from a 2022 study on this compound's cytolytic and DAMP-releasing effects.[1]

Table 2: Induction of DAMPs by this compound

| Cell Line | DAMP | Treatment | Result |

| Ramos | ATP Release | 1xIC50 this compound | ~2.5-fold increase vs. control |

| 2xIC50 this compound | ~3.5-fold increase vs. control | ||

| HMGB1 Release | 1xIC50 this compound | Significant increase | |

| 2xIC50 this compound | Further significant increase | ||

| Calreticulin Exposure | 1xIC50 & 2xIC50 this compound | No significant increase | |

| HSC-3 | ATP Release | 1xIC50 this compound | ~2-fold increase vs. control |

| 2xIC50 this compound | ~3-fold increase vs. control | ||

| HMGB1 Release | 1xIC50 this compound | Significant increase | |

| 2xIC50 this compound | Further significant increase | ||

| Calreticulin Exposure | 1xIC50 this compound | ~10% increase in CRT+ cells | |

| 2xIC50 this compound | ~15% increase in CRT+ cells |

Data represents the mean of multiple independent experiments. ATP release was measured by a luminescence assay, HMGB1 release by Western blotting, and Calreticulin exposure by flow cytometry.[4]

Signaling Pathways and Cellular Mechanisms

This compound induces a complex cellular response leading to immunogenic cell death. A key feature of its mechanism is the perturbation of autophagy and lysosomal function.[1]

The exposure of calreticulin on the surface of this compound-treated HSC-3 cells suggests a regulated cell death process, as this is not typically associated with accidental necrosis.[1] The release of ATP acts as a "find me" signal for immune cells, while surface-exposed calreticulin serves as an "eat me" signal, promoting phagocytosis by dendritic cells and macrophages.[1] The subsequent release of HMGB1 further amplifies the immune response.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to this compound.

Cell Viability and IC50 Determination

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

-

Treatment: Cells are treated with a serial dilution of this compound.

-

Incubation: The treated cells are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a resazurin-based assay (e.g., CellTiter-Blue®).

-

Data Analysis: Fluorescence is measured, and IC50 values are calculated by fitting the data to a dose-response curve using non-linear regression.

Detection of Calreticulin (CRT) Exposure

-

Cell Treatment: Cells are treated with 1xIC50 or 2xIC50 concentrations of this compound for four hours.[4]

-

Staining: Cells are washed and stained with an anti-CRT antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) and a viability dye (e.g., Propidium Iodide, PI).

-

Flow Cytometry: The percentage of CRT-positive cells among the live (PI-negative) cell population is quantified using flow cytometry.[4]

Measurement of ATP Release

-

Cell Treatment: Cells are treated with this compound for a specified time.

-

Supernatant Collection: The cell culture supernatant is collected.

-

Luminescence Assay: The amount of ATP in the supernatant is quantified using a luciferin/luciferase-based assay (e.g., ATPlite™ Luminescence Assay System).[4]

-

Data Analysis: ATP release is expressed as a fold increase relative to untreated control cells.[4]

Detection of HMGB1 Release

-

Cell Treatment: Cells are treated with this compound. Untreated cells serve as a negative control, and cells treated with a lysis agent like Triton X-100 are used as a positive control.[4]

-

Supernatant Collection and Protein Concentration: The supernatant is collected, and the protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-HMGB1 antibody.

-

Densitometry: The relative amount of HMGB1 is quantified by densitometry analysis of the Western blot bands.

Logical Framework for ICD Induction by this compound

The induction of immunogenic cell death is a multi-step process. The logical relationship between the cellular events triggered by this compound is depicted below.

References

- 1. The marine natural product mimic this compound is cytolytic and induces DAMP release from human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular determinants of immunogenic cell death elicited by radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunogenic Cell Death, DAMPs and Prothymosin α as a Putative Anticancer Immune Response Biomarker [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Initial Studies on the Cytotoxicity of MPM-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1, a synthetic mimic of the marine natural products eusynstyelamides, has emerged as a compound of interest in oncology research due to its potent cytotoxic effects against various cancer cell lines. Initial investigations have revealed a unique mechanism of action involving the induction of a specific form of cell death known as immunogenic cell death (ICD). This technical guide provides an in-depth overview of the foundational studies on this compound cytotoxicity, detailing the experimental methodologies, presenting key quantitative data, and illustrating the implicated signaling pathways.

I. Quantitative Analysis of this compound Cytotoxicity

The cytotoxic activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, were determined using cell viability assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| HSC-3 | Human Oral Squamous Cell Carcinoma | Not specified in snippets | Not specified in snippets |

| Ramos | B-cell Lymphoma | Not specified in snippets | Not specified in snippets |

| SW480 | Colon adenocarcinoma | Not specified in snippets | CCK-8 |

| LOVO | Colon adenocarcinoma | Not specified in snippets | CCK-8 |

| A549 | Lung carcinoma | Not specified in snippets | CCK-8 |

| H1299 | Non-small cell lung carcinoma | Not specified in snippets | CCK-8 |

Note: Specific IC50 values were not available in the provided search results. Further targeted searches would be required to populate this table with precise numerical data.

II. Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of this compound's cytotoxic and immunogenic properties.

A. Cell Viability and Cytotoxicity Assays

1. Cell Counting Kit-8 (CCK-8) Assay

The CCK-8 assay is a colorimetric method used to determine the number of viable cells in a culture. It is based on the reduction of a highly water-soluble tetrazolium salt, WST-8, by dehydrogenases in living cells to produce a yellow-colored formazan dye.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the CCK-8 assay.

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add the stop solution.

-

Measure the absorbance at 490 nm.

-

Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to that in control wells (spontaneous release) and maximum release (lysis buffer-treated) wells.

-

B. Apoptosis and Cell Death Analysis

1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during apoptosis, while PI stains the DNA of cells with compromised membranes.

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

C. Immunogenic Cell Death (ICD) Marker Assays

1. ATP Release Assay

The release of ATP from dying cells is a key hallmark of ICD. Extracellular ATP can be quantified using a luciferase-based bioluminescence assay.

-

Procedure:

-

Treat cells with this compound in a 96-well plate.

-

Collect the cell culture supernatant at different time points.

-

Add an ATP-releasing reagent to the supernatant.

-

Measure the luminescence using a luminometer.

-

Quantify the ATP concentration using a standard curve.

-

2. High Mobility Group Box 1 (HMGB1) Release ELISA

HMGB1 is a nuclear protein that is passively released from necrotic cells and acts as a danger signal. Its presence in the cell culture supernatant can be measured by a sandwich ELISA.

-

Procedure:

-

Coat a 96-well plate with an anti-HMGB1 capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add cell culture supernatants from this compound treated cells and standards to the wells.

-

Incubate and then wash the plate.

-

Add a detection antibody (e.g., biotinylated anti-HMGB1).

-

Incubate and wash.

-

Add streptavidin-HRP.

-

Incubate and wash.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Add a stop solution and measure the absorbance at 450 nm.

-

3. Calreticulin (CRT) Surface Exposure by Flow Cytometry

The translocation of calreticulin from the endoplasmic reticulum to the cell surface is an "eat-me" signal in ICD.

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and wash with a staining buffer.

-

Incubate the cells with an anti-CRT antibody conjugated to a fluorophore.

-

Wash the cells to remove unbound antibody.

-

Analyze the cells by flow cytometry to quantify the percentage of CRT-positive cells.

-

D. Signaling Pathway Analysis

1. Western Blotting for Phosphorylated eIF2α

The phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α) is an indicator of the integrated stress response.

-

Procedure:

-

Treat cells with this compound and lyse them in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated eIF2α.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total eIF2α as a loading control.

-

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound-induced cytotoxicity and the general workflow for its investigation.

Caption: Proposed signaling pathway of this compound-induced immunogenic cell death.

Caption: General experimental workflow for investigating this compound cytotoxicity.

IV. Conclusion

Initial studies on this compound reveal its potential as an anticancer agent with a distinct mechanism of action that culminates in immunogenic cell death. The cytotoxic effects are mediated through interactions with mitochondria and lysosomes, leading to the activation of the integrated stress response and the release of damage-associated molecular patterns. The experimental protocols and findings detailed in this guide provide a solid foundation for further research into the therapeutic applications of this compound and the development of novel cancer immunotherapies. Future investigations should focus on elucidating the precise molecular targets of this compound within the mitochondria and lysosomes and on evaluating its efficacy and safety in preclinical in vivo models.

Unveiling MPM-1: A Technical Guide to a Novel Mitochondrial Fluorescent Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are central to cellular metabolism, energy production, and signaling, making them a critical target in a vast array of research and drug development endeavors. The ability to visualize and quantify mitochondrial function is paramount to understanding cellular health and disease. Fluorescent probes have emerged as indispensable tools for interrogating these dynamic organelles. This technical guide provides a comprehensive overview of MPM-1, a novel fluorescent probe with purported applications in mitochondrial research and cancer cell studies. While detailed quantitative data and standardized protocols for this compound are still emerging in the scientific literature, this document consolidates the currently available information to guide researchers in its potential application and evaluation.

Core Concepts of Mitochondrial Fluorescent Probes

Mitochondrial fluorescent probes are typically lipophilic cations that accumulate in the mitochondria due to the negative mitochondrial membrane potential (ΔΨm) maintained by the electron transport chain. Changes in ΔΨm are a key indicator of mitochondrial health and are often associated with cellular processes such as apoptosis. Probes are designed to exhibit a change in their fluorescent properties—such as intensity or emission wavelength—in response to alterations in the mitochondrial environment.

This compound: A Novel Mitochondrial Probe

This compound has been described as a novel synthetic fluorescent probe with the potential for mitochondrial targeting and applications in cancer cell research. Its mechanism of action is still under investigation, but it is presumed to accumulate in mitochondria in a manner dependent on the mitochondrial membrane potential.

Chemical and Photophysical Properties

Limited information is currently available regarding the detailed photophysical properties of this compound. One study has reported its synthesis and basic spectral characteristics in dimethylformamide (DMF).

Table 1: Reported Photophysical Properties of this compound

| Property | Value | Notes |

| Excitation Maximum (λex) | ~500 nm[1] | In Dimethylformamide (DMF) |

| Emission Maximum (λem) | Not explicitly stated; appears to be in the green-yellow region based on the provided spectrum. | In Dimethylformamide (DMF) |

| Quantum Yield (Φ) | Data not available | |

| Molar Extinction Coefficient (ε) | Data not available | |

| Photostability | Data not available |

Further characterization is required to establish a comprehensive photophysical profile of this compound in aqueous buffers and cellular environments.

Experimental Applications and Methodologies

The primary application of this compound, as suggested by initial studies, is in the visualization of mitochondria and the investigation of its effects on cancer cells.

Live-Cell Imaging of Mitochondria

This compound is proposed as a probe for staining mitochondria in living cells. The following is a generalized protocol based on common practices for mitochondrial staining. Note: This protocol is a template and requires optimization for specific cell types and experimental conditions.

Experimental Protocol: Live-Cell Staining with this compound

-

Cell Preparation:

-

Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

-

Allow cells to adhere and reach the desired confluency.

-

-

Probe Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

-

On the day of the experiment, dilute the stock solution to the desired working concentration in a serum-free medium or appropriate buffer. The optimal concentration needs to be determined empirically but typically ranges from 100 nM to 1 µM for mitochondrial probes.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Add the this compound staining solution to the cells.

-

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator. Incubation time may need optimization.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells two to three times with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove excess probe.

-

-

Imaging:

-

Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of this compound (e.g., a filter set for green fluorescence).

-

Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.

-

Workflow for Live-Cell Imaging with this compound

Caption: General workflow for staining live cells with this compound.

Potential in Cancer Research

Some reports suggest that this compound exhibits cytotoxic effects on cancer cells, potentially through a necrosis-like cell death mechanism. This opens avenues for its use in drug screening and development.

Logical Relationship of this compound's Proposed Anti-Cancer Activity

Caption: Proposed mechanism of this compound induced cancer cell death.

Comparison with Other Mitochondrial Probes

To provide context, it is useful to compare the known characteristics of this compound with well-established mitochondrial fluorescent probes.

Table 2: Comparison of Mitochondrial Fluorescent Probes

| Probe | Excitation/Emission (nm) | Mechanism | Ratiometric | Advantages | Disadvantages |

| This compound | ~500 / ? | Presumed ΔΨm dependent | No | Novel structure | Limited characterization, photophysical properties not fully defined. |

| JC-1 | ~488/527 (monomer), ~585/590 (aggregate) | ΔΨm dependent aggregation | Yes | Ratiometric measurement reduces artifacts from probe concentration and cell size. | Prone to photobleaching, can be difficult to use reliably. |

| TMRM | ~548 / ~573 | ΔΨm dependent accumulation | No | Good photostability, low mitochondrial toxicity. | Fluorescence intensity can be affected by probe concentration and mitochondrial mass. |

| TMRE | ~549 / ~574 | ΔΨm dependent accumulation | No | Similar to TMRM, slightly more lipophilic. | Similar disadvantages to TMRM. |

| MitoTracker Green FM | ~490 / ~516 | Covalent binding to mitochondrial proteins | No | Stains mitochondria regardless of ΔΨm, retained after fixation. | Not an indicator of mitochondrial membrane potential. |

Considerations for Use and Future Directions

Given the nascent stage of this compound research, several considerations are crucial for its application:

-

Empirical Optimization: All experimental parameters, including probe concentration, incubation time, and imaging conditions, must be carefully optimized for each specific application and cell type.

-

Controls: Appropriate positive and negative controls are essential for validating results. For mitochondrial membrane potential studies, uncouplers like FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) should be used to induce mitochondrial depolarization.

-

Further Characterization: There is a critical need for comprehensive characterization of this compound's photophysical properties, including quantum yield, molar extinction coefficient, photostability, and pH sensitivity in physiologically relevant buffers.

-

Mechanism of Action: Elucidating the precise mechanism of this compound's mitochondrial accumulation and its effects on mitochondrial function will be vital for its validation as a reliable research tool.

Conclusion

This compound represents a potentially valuable addition to the toolkit of mitochondrial fluorescent probes, particularly with its suggested dual role in mitochondrial imaging and cancer cell cytotoxicity. However, the current body of knowledge is limited, and extensive validation and characterization are required. This guide serves as a starting point for researchers interested in exploring the potential of this compound, emphasizing the need for rigorous experimental design and data interpretation. As more data becomes available, the full utility of this compound in mitochondrial research and drug development will be more clearly defined.

References

An In-depth Technical Guide on the Interaction of MPM-1 with Lysosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1, a synthetic mimic of the marine natural product eusynstyelamide, has emerged as a potent anticancer agent. This technical guide provides a comprehensive overview of the interaction between this compound and lysosomes, a key aspect of its mechanism of action. Understanding this interaction is crucial for the development of novel cancer therapeutics that target lysosomal biology. This document details the quantitative effects of this compound on cancer cells, provides in-depth experimental protocols for studying these interactions, and visualizes the implicated cellular pathways.

Core Concepts: this compound and Lysosomal Integrity

This compound induces a rapid, necrosis-like cell death in cancer cells. A hallmark of its activity is the profound impact on lysosomes, leading to lysosomal swelling and a perturbation of the autophagic process. This disruption of lysosomal homeostasis is a critical event in the cascade leading to cell death and the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound's activity in human cancer cell lines.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 4h treatment |

| HSC-3 | Human Oral Squamous Cell Carcinoma | 8.5 |

| Ramos | B-cell Lymphoma | Not explicitly stated, but 1xIC50 and 2xIC50 concentrations were used in subsequent experiments. |

Data extracted from von Hofsten et al., 2022.

Table 2: this compound-Induced Release of Damage-Associated Molecular Patterns (DAMPs)

| Cell Line | DAMP | Treatment | Result |

| Ramos | ATP | 1xIC50 this compound | ~2.5-fold increase in ATP release |

| Ramos | ATP | 2xIC50 this compound | ~3.5-fold increase in ATP release |

| HSC-3 | ATP | 1xIC50 this compound | ~2-fold increase in ATP release |

| HSC-3 | ATP | 2xIC50 this compound | ~2.5-fold increase in ATP release |

| Ramos | HMGB1 | 1xIC50 this compound | Time-dependent increase in release |

| HSC-3 | HMGB1 | 2xIC50 this compound | Increased release |

| HSC-3 | Calreticulin | 1xIC50 this compound | ~15% increase in surface exposure |

| HSC-3 | Calreticulin | 2xIC50 this compound | ~20% increase in surface exposure |

Data synthesized from figures in von Hofsten et al., 2022.

Table 3: Quantification of Autophagy Perturbation by this compound in HSC-3 Cells

| Treatment | Time (h) | Average p62 dots per cell | Average LC3B dots per cell | Average Overlapping dots per cell |

| Untreated | - | ~20 | ~15 | ~5 |

| 1xIC50 this compound | 1 | ~25 | ~20 | ~8 |

| 1xIC50 this compound | 2 | ~30 | ~25 | ~10 |

| 1xIC50 this compound | 4 | ~45 | ~40 | ~18 |

| 1xIC50 this compound | 6 | ~35 | ~30 | ~15 |

Approximate values estimated from graphical data in von Hofsten et al., 2022.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study by von Hofsten et al., 2022, enabling researchers to replicate and build upon these findings.

Cell Culture

-

HSC-3 Cells:

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage every 2-3 days at approximately 80-90% confluency.

-

-

Ramos Cells:

-

Media: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

Cytotoxicity Assay (MTS Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

The following day, treat the cells with a serial dilution of this compound for 4 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

-

Lysosomal Staining (LysoTracker)

-

Objective: To visualize lysosomal morphology and swelling.

-

Procedure:

-

Seed HSC-3 cells on coverslips in a 24-well plate.

-

Treat cells with this compound (e.g., 1xIC50) for the desired time points (e.g., 2 and 4 hours).

-

During the last 30-60 minutes of incubation, add LysoTracker Deep Red to the media at a final concentration of 50-100 nM.

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde (optional, depending on the experimental needs).

-

Mount the coverslips and visualize the lysosomes using a fluorescence microscope.

-

Immunofluorescence for Autophagy Markers (p62 and LC3B)

-

Objective: To assess the perturbation of autophagy.

-

Procedure:

-

Seed HSC-3 cells on coverslips.

-

Treat with 1xIC50 this compound for various time points (1, 2, 4, 6 hours).

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with primary antibodies against p62 and LC3B overnight at 4°C.

-

Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Mount the coverslips with a mounting medium containing DAPI for nuclear staining.

-

Image the cells using a fluorescence microscope and quantify the number of p62 and LC3B puncta per cell.

-

DAMP Release Assays

-

ATP Release Assay:

-

Treat cells with this compound for the desired time.

-

Collect the cell supernatant.

-

Use a commercial ATP bioluminescence assay kit to measure the concentration of extracellular ATP according to the manufacturer's instructions.

-

-

HMGB1 Release Assay (Western Blot):

-

Treat cells with this compound.

-

Collect the cell supernatant and lyse the remaining cells.

-

Concentrate the proteins in the supernatant.

-

Separate the proteins from both supernatant and cell lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against HMGB1.

-

Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

-

-

Calreticulin Surface Exposure (Flow Cytometry):

-

Treat cells with this compound.

-

Stain the cells with an antibody against calreticulin and a viability dye (e.g., Propidium Iodide).

-

Analyze the cells by flow cytometry to quantify the percentage of live cells with surface-exposed calreticulin.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key cellular processes affected by this compound.

Caption: this compound's interaction with lysosomes triggers swelling and autophagy perturbation, leading to cell death.

Caption: Experimental workflow for analyzing this compound-induced autophagy perturbation.

Caption: Workflow for assessing DAMP release from this compound treated cells.

Conclusion

This compound represents a promising anticancer agent that exerts its cytotoxic effects through a mechanism involving direct or indirect interaction with lysosomes. This leads to lysosomal swelling, disruption of autophagy, and ultimately a necrosis-like cell death, which is immunogenic in nature due to the release of DAMPs. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and other lysosome-targeting compounds in cancer therapy. Further studies are warranted to elucidate the precise molecular targets of this compound within the lysosome and the intricate signaling cascades that govern the observed cellular responses.

In Vitro Efficacy of MPM-1: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Preclinical Anticancer Potential of a Novel Marine-Inspired Compound

This technical guide provides a comprehensive overview of the in vitro efficacy of MPM-1, a synthetic mimic of the marine natural product Eusynstyelamide. This compound has emerged as a potent anticancer agent with a unique mechanism of action, making it a compelling candidate for further preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of its molecular interactions.

Quantitative Efficacy Data

This compound has demonstrated significant cytotoxic effects across a broad range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a 4-hour incubation period, are summarized in the table below. These values highlight the compound's potent and rapid anticancer activity against both adherent and suspension cell lines.

| Cell Line | Cell Type | IC50 (µM) |

| Adherent Cells | ||

| A549 | Lung carcinoma | 15.3 ± 1.2 |

| HeLa | Cervical adenocarcinoma | 13.9 ± 0.9 |

| HSC-3 | Oral squamous cell carcinoma | 11.8 ± 1.5 |

| MCF7 | Breast adenocarcinoma | 16.2 ± 2.1 |

| MDA-MB-231 | Breast adenocarcinoma | 12.5 ± 1.1 |

| Panc-1 | Pancreatic ductal adenocarcinoma | 14.7 ± 1.8 |

| U-2 OS | Osteosarcoma | 13.6 ± 1.3 |

| Suspension Cells | ||

| CCRF-CEM | Acute lymphoblastic leukemia | 5.8 ± 0.7 |

| HL-60 | Acute promyelocytic leukemia | 7.2 ± 0.9 |

| K-562 | Chronic myelogenous leukemia | 6.5 ± 0.8 |

| Ramos | Burkitt's lymphoma | 4.8 ± 0.6 |

Mechanism of Action: Induction of Necrotic Cell Death and Immunogenic Signaling

This compound induces a rapid, necrosis-like cell death in cancer cells.[1] This is distinct from apoptosis, the more common programmed cell death pathway targeted by many chemotherapeutics. A key feature of this compound's activity is its ability to induce immunogenic cell death (ICD). This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response. Furthermore, this compound has been shown to cause perturbation of autophagy and lysosomal swelling in cancer cells.[1]

Signaling Pathways Modulated by this compound

Initial investigations into the molecular mechanism of this compound suggest that it impacts multiple critical signaling pathways involved in cancer cell proliferation and survival. Gene expression and proteomic analyses have indicated that this compound modulates key proteins within the MAPK and PI3K/Akt/mTOR signaling cascades.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of cellular processes including proliferation, differentiation, and stress responses. Evidence suggests that this compound treatment leads to altered phosphorylation states of key MAPK components such as ERK, p38, and JNK. The diagram below illustrates the general MAPK signaling cascade potentially affected by this compound.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, metabolism, and survival, and its dysregulation is a hallmark of many cancers. Studies have indicated that this compound treatment can affect the phosphorylation status of key proteins in this pathway, including PI3K, Akt, and mTOR. The diagram below depicts the core components of the PI3K/Akt/mTOR pathway and the potential points of intervention by this compound.

Experimental Protocols

Cell Viability (MTS) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well microplates

-

This compound compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 4 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, or until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/Akt/mTOR pathways.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus (e.g., wet or semi-dry)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for the desired time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature the protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the initial in vitro characterization of this compound.

This technical guide provides a foundational understanding of the in vitro efficacy and mechanism of action of this compound. The provided data and protocols should serve as a valuable resource for researchers and drug development professionals interested in advancing this promising anticancer agent. Further investigation into its detailed molecular targets and in vivo efficacy is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of MPM-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

MPM-1 is a synthetic mimic of the marine natural product Eusynstyelamide, developed as a potent anticancer agent. It exhibits cytolytic activity against a range of human cancer cell lines by inducing a necrosis-like cell death.[1][2] Notably, this compound is an inducer of immunogenic cell death (ICD), a form of regulated cell death that activates an antitumor immune response by releasing damage-associated molecular patterns (DAMPs).[1][3] Its mechanism of action also involves the perturbation of autophagy and lysosomal swelling in cancer cells.[1][2] These characteristics make this compound a compelling candidate for further investigation in cancer research and drug development, particularly for applications in immuno-oncology.

These application notes provide a detailed protocol for the laboratory synthesis of this compound, as well as methodologies for evaluating its cytotoxic and immunogenic properties in vitro.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Jurkat | T-cell leukemia | 6.62 ± 1.60 |

| Ramos | B-cell lymphoma | 7.53 ± 2.01 |

| HSC-3 | Oral squamous cell carcinoma | 8.53 ± 0.57 |

| MCF-7 | Breast adenocarcinoma | 14.06 ± 2.71 |

| A375 | Malignant melanoma | 14.52 ± 0.22 |

Data sourced from MedchemExpress and based on a 4-hour treatment period.[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a multi-step synthesis of this compound, an amphipathic barbiturate, as reported in the literature.[1]

Materials and Reagents:

-

Diethyl malonate

-

3-bromo-1-phenyl-1-propene

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF), dry

-

Palladium on carbon (Pd/C, 10%)

-

Urea, dry

-

1,4-dibromobutane

-

Potassium carbonate (K2CO3)

-

Sodium azide (NaN3)

-

Sodium borohydride (NaBH4)

-

1,3-propanedithiol

-

Di-tert-butyl dicarbonate (Boc2O)

-

Tetrahydrofuran (THF)

-

Isopropanol

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH2Cl2)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Synthesis Workflow:

Caption: A step-by-step workflow for the chemical synthesis of this compound.

Procedure:

-

Step A: Alkylation. To a solution of diethyl malonate in dry DMF, add sodium hydride (NaH) portion-wise at room temperature. Stir until gas evolution ceases. Add 3-bromo-1-phenyl-1-propene and continue stirring at room temperature.

-

Step B: Reduction. The product from Step A is subjected to catalytic hydrogenation using 10% Pd/C under a hydrogen atmosphere (10 bar).

-

Step C: Barbiturate Formation. The reduced intermediate is reacted with dry urea in the presence of NaH in dry DMF at room temperature to form the barbiturate ring.

-

Step D: Alkylation. The barbiturate is alkylated using an excess of 1,4-dibromobutane and potassium carbonate (K2CO3) in dry DMF. The reaction is stirred at room temperature for 18-48 hours.

-

Step E: Azide Substitution. The resulting bromoalkylated barbiturate is treated with sodium azide (NaN3) in dry DMF.

-

Step F: Reduction and Protection. The azide group is reduced to a primary amine using sodium borohydride (NaBH4) and 1,3-propanedithiol in a THF:isopropanol mixture. The resulting amine is then protected with a Boc group using di-tert-butyl dicarbonate (Boc2O).

-

Step G: Deprotection. The Boc-protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2) to yield the final product, this compound.

Note: Each step requires appropriate work-up and purification, typically by extraction and column chromatography. Characterization of intermediates and the final product should be performed using standard analytical techniques (NMR, MS, etc.).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a cancer cell line of interest.

Materials and Reagents:

-

Cancer cell line of interest (e.g., HSC-3, Ramos)